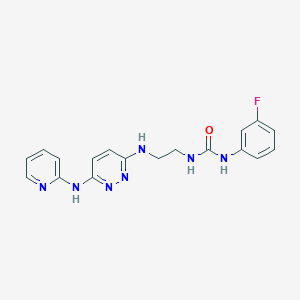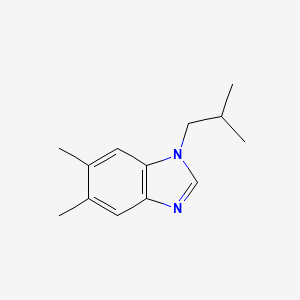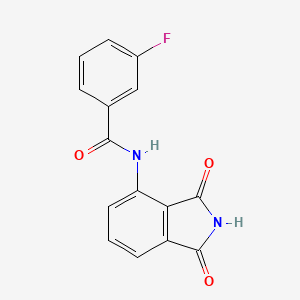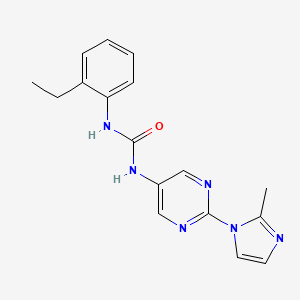
3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a tetrahydroquinazoline ring, a thioxo group, a carboxamide group, a tetrahydrofuran ring, and a chlorobenzyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrahydroquinazoline ring, followed by the introduction of the various functional groups. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a tetrahydroquinazoline ring, which is a type of heterocyclic compound that contains both nitrogen and sulfur atoms. This ring is substituted with various groups, including a carboxamide group, a tetrahydrofuran ring, and a chlorobenzyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group could participate in acid-base reactions, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, and the tetrahydrofuran ring could be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by the polar carboxamide group, while its reactivity would be influenced by the various functional groups present .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
Studies have demonstrated the synthesis and evaluation of quinazoline derivatives for their antimicrobial and antitubercular activities. For instance, Rao and Subramaniam (2015) synthesized a series of quinazolinone analogs substituted with benzothiophene, showing good antitubercular activity against the Mycobacterium tuberculosis H37Rv strain and notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Rao & Subramaniam, 2015). This highlights the potential of quinazoline derivatives as broad-spectrum antimicrobial agents.
Antibacterial Agents
Further research into quinazolinone and thiazolidinone combinations has yielded compounds with significant in vitro antibacterial and antifungal activities. Desai, Dodiya, and Shihora (2011) explored the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating their effectiveness against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
Synthesis and Characterization
The synthesis and characterization of new quinazoline derivatives as potential antimicrobial agents have been a focus of research. Desai, Shihora, and Moradia (2007) synthesized ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and further derivatives, assessing their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to identify its specific biological targets and to determine its potential therapeutic applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of ammonium acetate to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile. This intermediate is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of sodium methoxide to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile tetrahydrofuran-2-carbaldehyde hemiacetal. The hemiacetal is then reacted with thiourea in the presence of sodium methoxide to form the final product, 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "ammonium acetate", "tetrahydrofuran-2-carbaldehyde", "sodium methoxide", "thiourea" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of ammonium acetate to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile", "Reaction of 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile with tetrahydrofuran-2-carbaldehyde in the presence of sodium methoxide to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile tetrahydrofuran-2-carbaldehyde hemiacetal", "Reaction of 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile tetrahydrofuran-2-carbaldehyde hemiacetal with thiourea in the presence of sodium methoxide to form 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] } | |
CAS-Nummer |
422529-26-8 |
Molekularformel |
C21H20ClN3O3S |
Molekulargewicht |
429.92 |
IUPAC-Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c22-15-6-3-13(4-7-15)12-25-20(27)17-8-5-14(10-18(17)24-21(25)29)19(26)23-11-16-2-1-9-28-16/h3-8,10,16H,1-2,9,11-12H2,(H,23,26)(H,24,29) |
InChI-Schlüssel |
XURFEOQBABTUKT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2598250.png)


![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)


![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)
